
4-(Dichloromethyl)phenyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dichloromethyl)phenyl Acetate is an organic compound characterized by the presence of a dichloromethyl group attached to a phenyl ring, which is further esterified with an acetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)phenyl Acetate typically involves the esterification of 4-(Dichloromethyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
[ \text{4-(Dichloromethyl)phenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as zinc iodide can enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dichloromethyl)phenyl Acetate undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to form a carboxylic acid.
Reduction: The dichloromethyl group can be reduced to a methyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.
Major Products Formed
Oxidation: 4-(Dichloromethyl)benzoic acid
Reduction: 4-Methylphenyl acetate
Substitution: Various substituted phenyl acetates depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(Dichloromethyl)phenyl Acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Dichloromethyl)phenyl Acetate involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Acetate: An ester of phenol and acetic acid, used in similar applications but lacks the dichloromethyl group.
4-(Chloromethyl)phenyl Acetate: Similar structure but with one chlorine atom, leading to different reactivity and applications.
4-(Bromomethyl)phenyl Acetate: Contains a bromomethyl group, which affects its chemical behavior and uses.
Uniqueness
4-(Dichloromethyl)phenyl Acetate is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C9H8Cl2O2 |
|---|---|
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
[4-(dichloromethyl)phenyl] acetate |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)13-8-4-2-7(3-5-8)9(10)11/h2-5,9H,1H3 |
Clave InChI |
NMYPTGHHHZRUSD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


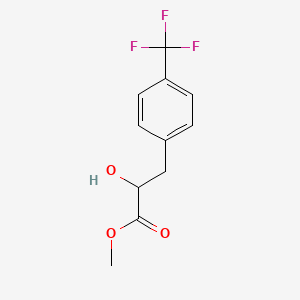
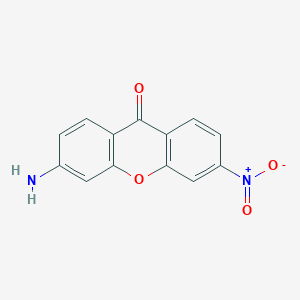
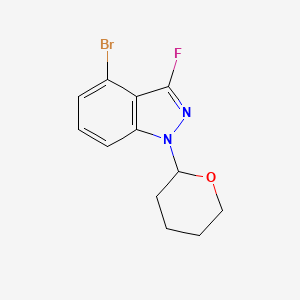
![5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13681978.png)



![9-Ethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13682003.png)
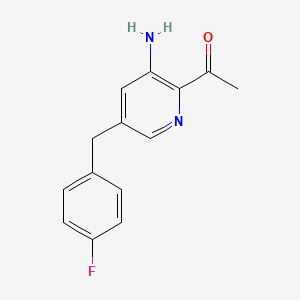
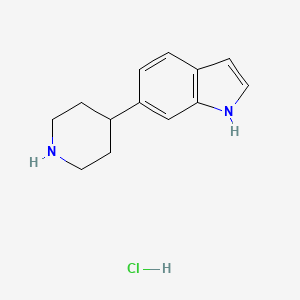

![6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682022.png)
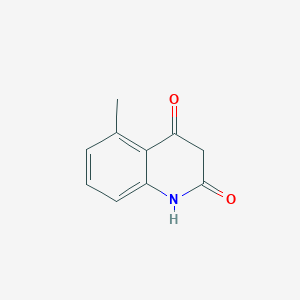
![Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate](/img/structure/B13682054.png)
